
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions .
Chemical Reactions Analysis
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide, have a wide range of scientific research applications. They are used in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Additionally, they play a significant role in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to activate various biological pathways, including the NRF2 pathway, which plays a role in reducing inflammation and oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)5-3-12-8(10)6(5)7(9)11/h3-4H,10H2,1-2H3,(H2,9,11) |
InChI Key |
IVZKOYYIHQREAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)

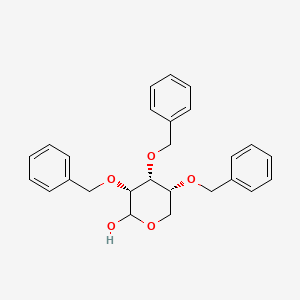
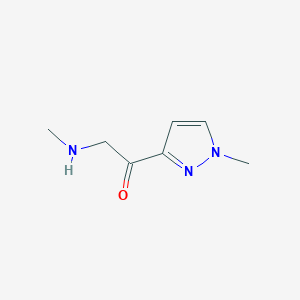
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B15255220.png)
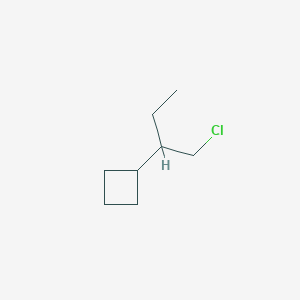

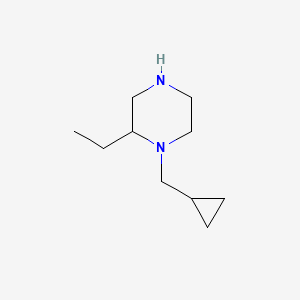

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15255269.png)
![3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B15255282.png)
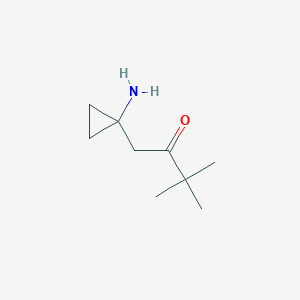
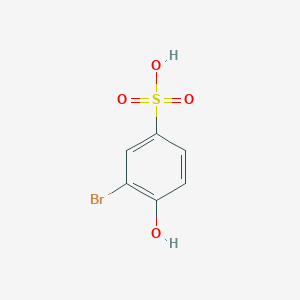
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15255297.png)
